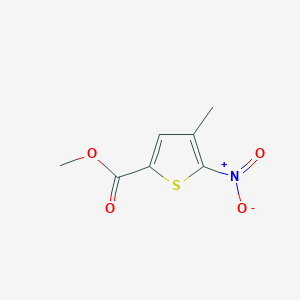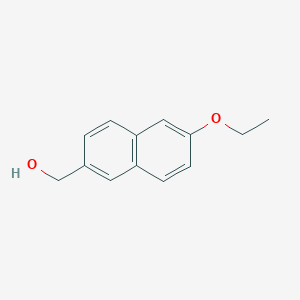
(6-Ethoxynaphthalen-2-yl)methanol
Descripción general
Descripción
“(6-Ethoxynaphthalen-2-yl)methanol” is a chemical compound with the formula C13H14O2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings .
Synthesis Analysis
The synthesis of “(6-Ethoxynaphthalen-2-yl)methanol” and its derivatives has been reported in the literature . For instance, a related compound, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was synthesized by reacting 2,2-diphenylethan-1-amine with naproxen . The synthetic method was relatively simple, and the compounds were easily purified and produced in high yield .Molecular Structure Analysis
The molecular structure of “(6-Ethoxynaphthalen-2-yl)methanol” consists of a naphthalene ring substituted with an ethoxy group at the 6-position and a methanol group at the 2-position . The molecular weight of the compound is 202.25 .Aplicaciones Científicas De Investigación
Solubility Studies : The solubility of related compounds, such as (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, in various solvents like methanol, ethanol, and acetone has been extensively studied. This research is crucial for understanding the dissolution behavior of these compounds in different environments (Yan et al., 2009).
Catalytic Applications : Research has been conducted on the encapsulation of metal complexes with ligands related to (6-Ethoxynaphthalen-2-yl)methanol in zeolites, which are used as catalysts for the oxidation of primary alcohols and hydrocarbons. This showcases the potential of these compounds in catalysis (Ghorbanloo & Alamooti, 2017).
Ligand Exchange Reactions : Studies on ligand exchange reactions involving similar compounds highlight their reactivity and potential in creating new chemical structures, which is fundamental in organic synthesis (Klausmeyer et al., 2003).
Surface Site Probing : The use of methanol derivatives, closely related to (6-Ethoxynaphthalen-2-yl)methanol, to probe the surface sites of metal oxide catalysts like ceria nanocrystals, demonstrates the role of such compounds in understanding catalyst surface dynamics (Wu et al., 2012).
Photochemical Transformations : The ability of methoxy derivatives to undergo photochemical transformations has been explored, showcasing their potential in organic synthesis and the development of new chemical processes (Witte & Margaretha, 1999).
Synthesis of Intermediates : Research on the synthesis of related compounds such as 2-Bromo-6-methoxynaphthalene, which is an important intermediate in the preparation of various agents, highlights the significance of (6-Ethoxynaphthalen-2-yl)methanol derivatives in medicinal chemistry (Xu & He, 2010).
Safety and Hazards
The safety data sheet for “(6-Ethoxynaphthalen-2-yl)methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Result of Action
The molecular and cellular effects of (6-Ethoxynaphthalen-2-yl)methanol’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets .
Propiedades
IUPAC Name |
(6-ethoxynaphthalen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8,14H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTPPLUDHAPLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxynaphthalen-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



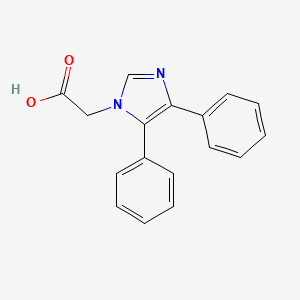

amine](/img/structure/B3282739.png)


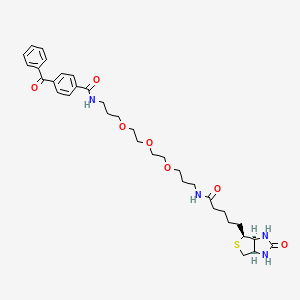
![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B3282770.png)


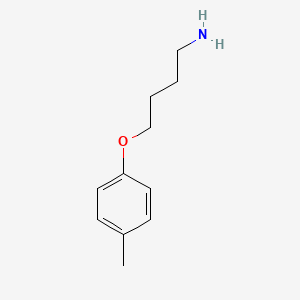


![1-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B3282816.png)
